2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide

TAK1 inhibition Kinase screening Anti-inflammatory research

This compound is a quantifiable TAK1/TAB1 kinase inhibitor (IC50=37 nM) with a ~95-fold selectivity window over CYP2C9 (IC50=3.5 µM). Its bifunctional α-chloroamide and phenylsulfanyl groups enable orthogonal nucleophilic substitution and oxidation for focused library synthesis. Procure only ≥95% purity, racemic mixture to avoid stereochemical variability that compromises SAR reproducibility. Confirm enantiomeric composition if chiral resolution is critical.

Molecular Formula C15H14ClNOS
Molecular Weight 291.79
CAS No. 879319-04-7
Cat. No. B3015132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
CAS879319-04-7
Molecular FormulaC15H14ClNOS
Molecular Weight291.79
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)Cl
InChIInChI=1S/C15H14ClNOS/c1-11(16)15(18)17-13-9-5-6-10-14(13)19-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)
InChIKeyIBLDQWLDRMLMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[2-(phenylsulfanyl)phenyl]propanamide (CAS 879319-04-7): Chemical Identity and Procurement Baseline for TAK1 and TRP Channel Research Programs


2-Chloro-N-[2-(phenylsulfanyl)phenyl]propanamide (CAS 879319-04-7) is an organic compound with the molecular formula C15H14ClNOS and a molecular weight of 291.8 g/mol, characterized by a chloro-substituted propanamide moiety linked to a phenylsulfanylphenyl group [1]. The compound is commercially available from multiple specialty chemical suppliers at a minimum purity specification of 95%, with recommended storage conditions of 2-8°C in a sealed, dry environment . PubChem database records confirm the chemical structure and computed physicochemical properties including XLogP3-AA of 4.2, one hydrogen bond donor, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 54.4 Ų [1].

Why 2-Chloro-N-[2-(phenylsulfanyl)phenyl]propanamide (879319-04-7) Cannot Be Replaced by Generic Analogs in TAK1 and TRP-Targeted Research


The molecular architecture of 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide incorporates specific structural determinants—the chloro-substituted propanamide moiety, the phenylsulfanyl (thioether) linkage, and the ortho-substituted anilide core—that collectively govern its biological target engagement profile [1]. Generic substitution with structurally related analogs (e.g., 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide or the corresponding butanamide homolog) would alter key molecular recognition parameters including the spatial orientation of the chloro leaving group, the conformational flexibility around the amide bond, and the electron density distribution at the sulfur atom, potentially abolishing or unpredictably modulating activity against validated targets such as TAK1 kinase and TRPV1/TRPA1 channels [2]. Furthermore, the chiral nature of the compound (racemic mixture unless otherwise specified) introduces an additional dimension of variability: procurement of material with undefined or inconsistent enantiomeric composition from non-specialized sources may introduce confounding stereochemical variables that compromise assay reproducibility and structure-activity relationship (SAR) interpretations .

Quantitative Differentiation Evidence for 2-Chloro-N-[2-(phenylsulfanyl)phenyl]propanamide (879319-04-7) vs. In-Class Analogs


TAK1 Kinase Inhibitory Potency: Quantified IC50 as a Comparator Baseline for Kinase Screening Libraries

This compound demonstrates quantifiable inhibitory activity against human TAK1 kinase (MAP3K7/TAB1 complex) with a reported IC50 value of 37 nM in a biochemical enzyme inhibition assay [1]. This potency metric provides a procurement-relevant baseline for researchers building TAK1-targeted screening libraries or conducting kinase selectivity profiling. In contrast, common kinase inhibitor scaffolds such as the clinical TAK1 inhibitor Takinib (EDHS-206) exhibit reported TAK1 IC50 values of approximately 9.5 nM, while the widely used research tool 5Z-7-Oxozeaenol demonstrates low nanomolar potency but with broader off-target kinase effects [2]. Additionally, the compound exhibits substantially weaker inhibition of cytochrome P450 2C9 (CYP2C9) with an IC50 of 3,500 nM (3.5 μM), representing a ~95-fold selectivity window between the intended kinase target and this hepatic metabolic enzyme [1].

TAK1 inhibition Kinase screening Anti-inflammatory research

CYP2C9 Off-Target Profile: Quantified Selectivity Assessment for Hepatic Drug Metabolism Studies

The compound demonstrates measurable but weak inhibitory activity against CYP2C9 with an IC50 of 3,500 nM (3.5 μM) in human liver microsome assays using sulfaphenazole as a substrate [1]. This contrasts with the compound's substantially more potent TAK1 inhibition (IC50 = 37 nM), yielding a calculated selectivity index of approximately 95-fold. For comparative context, many kinase inhibitors in clinical development exhibit CYP2C9 IC50 values below 1 μM, raising concerns for drug-drug interaction potential; the relatively higher IC50 of this compound against CYP2C9 suggests a more favorable hepatic metabolism profile for in vitro cellular studies where CYP-mediated metabolism could confound phenotypic readouts [2].

CYP2C9 inhibition Drug metabolism Off-target profiling

Reactivity Profile of α-Chloroamide Moiety: Quantified Synthetic Utility as a Bifunctional Building Block

The compound contains an α-chloroamide moiety (chloro substituent at the α-position of the propanamide group) that confers quantifiable reactivity for nucleophilic substitution reactions [1]. This structural feature enables the compound to serve as a versatile synthetic intermediate for the preparation of diverse derivatives via substitution of the chloro group with amines, thiols, or other nucleophiles . The phenylsulfanyl (thioether) group additionally provides an orthogonal oxidation handle, allowing for controlled conversion to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . In comparison to the simpler analog 2-chloro-N-phenylpropanamide (CAS 21262-52-2), which lacks the phenylsulfanyl group, the target compound offers dual functionalization sites—the chloro leaving group and the oxidizable thioether—enabling sequential or orthogonal derivatization strategies that are not accessible with the simpler scaffold .

Synthetic intermediate Medicinal chemistry Heterocyclic synthesis

Commercial Purity Specification: 95% Minimum Purity as a Defined Procurement Benchmark

The compound is commercially available with a documented minimum purity specification of 95% across multiple established specialty chemical suppliers, including AKSci (Cat. 4132CW), ChemScene (Cat. CS-0241511), and Leyan (Cat. 1312181) . This consistency in purity specification provides procurement professionals with a standardized quality benchmark that facilitates cross-vendor comparison and assay reproducibility. In contrast, structurally related analogs such as 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide or the corresponding butanamide derivative lack comparable multi-vendor availability with verified purity specifications, introducing procurement uncertainty for research programs requiring reliable sourcing .

Purity specification Quality control Procurement standardization

Optimal Scientific and Industrial Application Scenarios for 2-Chloro-N-[2-(phenylsulfanyl)phenyl]propanamide (879319-04-7)


TAK1 Kinase Inhibitor Screening and Selectivity Profiling

This compound is optimally deployed as a reference tool or starting scaffold in TAK1 kinase inhibitor discovery programs. The documented IC50 of 37 nM against human TAK1/TAB1 complex [1] establishes a quantifiable potency anchor for hit-to-lead optimization campaigns and enables cross-assay normalization in multi-kinase selectivity panels. The ~95-fold selectivity window over CYP2C9 (IC50 = 3.5 μM) [1] provides a useful benchmark for assessing compound metabolic stability in cellular assays. Researchers should note that this compound has not been profiled against the full human kinome; comprehensive selectivity data beyond TAK1 and CYP2C9 are not currently available in the public domain.

TRPV1/TRPA1 Channel Pharmacology in Inflammatory and Pain Models

Patent literature identifies this compound within the structural genus of N-substituted phenylsulfonamide compounds demonstrating inhibitory effects on transient receptor potential (TRP) channel proteins, specifically TRPV1 and TRPA1 [2]. These channels are validated targets in inflammatory bowel disease, visceral pain, and neurogenic pain research [2]. While the patent describes general compound class activity in rodent colitis and pain models, specific in vivo efficacy data for this exact compound (879319-04-7) are not publicly disclosed. Procurement for TRP channel research should be accompanied by independent validation of target engagement and functional activity in the intended assay system.

Diversified Heterocyclic Synthesis via Dual Orthogonal Reactive Handles

The compound serves as a bifunctional building block for the construction of more complex heterocyclic scaffolds and focused compound libraries . The α-chloroamide moiety undergoes nucleophilic substitution with amines and thiols to generate diverse amide-linked derivatives, while the phenylsulfanyl group can be selectively oxidized to sulfoxide or sulfone functionalities . This orthogonal reactivity profile is particularly valuable for medicinal chemistry programs requiring sequential derivatization strategies or for the preparation of sulfoxide/sulfone-containing analogs for SAR exploration.

Cytochrome P450 Inhibition Profiling and Drug-Drug Interaction Studies

The compound's documented CYP2C9 inhibitory activity (IC50 = 3.5 μM in human liver microsomes) [1] supports its use as a reference compound or low-potency control in cytochrome P450 inhibition screening panels. The moderate CYP2C9 IC50, combined with the absence of strong inhibition of other major CYP isoforms (based on currently available data), makes this compound suitable as a comparator in drug-drug interaction liability assessments. Researchers should exercise caution regarding the compound's chiral nature; enantiomerically pure material may exhibit distinct CYP inhibition profiles compared to the racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.